molecular formula C22H13FN2O2S2 B11525379 2-{2-[(2-fluorobenzyl)sulfanyl]-1,3-benzothiazol-6-yl}-1H-isoindole-1,3(2H)-dione

2-{2-[(2-fluorobenzyl)sulfanyl]-1,3-benzothiazol-6-yl}-1H-isoindole-1,3(2H)-dione

Cat. No.: B11525379
M. Wt: 420.5 g/mol
InChI Key: WMZRKKHORGIITJ-UHFFFAOYSA-N
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Description

2-(2-{[(2-FLUOROPHENYL)METHYL]SULFANYL}-1,3-BENZOTHIAZOL-6-YL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE is a complex organic compound that features a benzothiazole ring, a fluorophenyl group, and an isoindole-dione moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-{[(2-FLUOROPHENYL)METHYL]SULFANYL}-1,3-BENZOTHIAZOL-6-YL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE typically involves multi-step organic reactionsThe final step involves the formation of the isoindole-dione moiety under specific reaction conditions such as elevated temperatures and the presence of catalysts .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production process efficiently .

Chemical Reactions Analysis

Types of Reactions

2-(2-{[(2-FLUOROPHENYL)METHYL]SULFANYL}-1,3-BENZOTHIAZOL-6-YL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

2-(2-{[(2-FLUOROPHENYL)METHYL]SULFANYL}-1,3-BENZOTHIAZOL-6-YL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis to create complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(2-{[(2-FLUOROPHENYL)METHYL]SULFANYL}-1,3-BENZOTHIAZOL-6-YL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluorophenyl methyl sulfone
  • 1-Fluoro-2-(methylsulfonyl)benzene
  • Thiazolyl benzamides

Uniqueness

Compared to similar compounds, 2-(2-{[(2-FLUOROPHENYL)METHYL]SULFANYL}-1,3-BENZOTHIAZOL-6-YL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE is unique due to its specific combination of functional groups and structural features.

Properties

Molecular Formula

C22H13FN2O2S2

Molecular Weight

420.5 g/mol

IUPAC Name

2-[2-[(2-fluorophenyl)methylsulfanyl]-1,3-benzothiazol-6-yl]isoindole-1,3-dione

InChI

InChI=1S/C22H13FN2O2S2/c23-17-8-4-1-5-13(17)12-28-22-24-18-10-9-14(11-19(18)29-22)25-20(26)15-6-2-3-7-16(15)21(25)27/h1-11H,12H2

InChI Key

WMZRKKHORGIITJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CSC2=NC3=C(S2)C=C(C=C3)N4C(=O)C5=CC=CC=C5C4=O)F

Origin of Product

United States

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